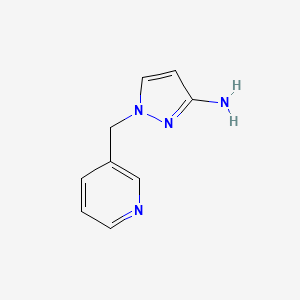

1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

描述

属性

IUPAC Name |

1-(pyridin-3-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-5-13(12-9)7-8-2-1-4-11-6-8/h1-6H,7H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCRJGNJFWCGAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of 3-Hydrazinopyridine Dihydrochloride with Acrylonitrile

One of the principal routes to synthesize intermediates leading to 1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine involves the cyclization of 3-hydrazinopyridine dihydrochloride with acrylonitrile in the presence of an alkoxide base in a fatty alcohol solvent (e.g., ethanol). This reaction proceeds under mild heating (25–100 °C) to form 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-amine, a key intermediate.

- Reaction conditions:

- 3-hydrazinopyridine dihydrochloride (stoichiometric or slight excess)

- Acrylonitrile (1.5 to 2 equivalents)

- Alkali metal alkoxide base (e.g., sodium ethoxide, 2 equivalents)

- Fatty alcohol solvent (e.g., ethanol)

- Temperature: 25–100 °C

- Time: Several hours, typically until cyclization completes

This step involves nucleophilic attack of the hydrazine moiety on the acrylonitrile, followed by intramolecular cyclization to form the pyrazoline ring system with an amino substituent at the 3-position.

Oxidation of the Dihydro-Pyrazole Intermediate to Pyrazole

The resulting 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-amine intermediate is then subjected to oxidation to aromatize the pyrazoline ring, yielding 3-(3-amino-1H-pyrazol-1-yl)pyridine.

- Oxidation conditions:

- Oxidizing agent: Manganese dioxide (MnO2) or manganese oxide (IV)

- Solvent: Acetonitrile

- Temperature: Gradual heating from 20 °C to 60 °C

- Reaction time: Approximately 18 hours

- Work-up: Filtration, concentration, and recrystallization from water

This oxidation step converts the saturated pyrazoline ring to the aromatic pyrazole ring, essential for the final compound's structure.

Direct Coupling Approaches

Alternative methods reported for related pyrazolylpyridine compounds involve direct coupling of 3-bromopyridine with 3-chloropyrazole derivatives. However, these methods require multi-step synthesis of the halogenated pyrazole precursor, involving sulfonamide intermediates and strong bases such as n-butyllithium, making them more complex and less favored for the direct preparation of this compound.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | 3-Hydrazinopyridine dihydrochloride, acrylonitrile | Alkali metal alkoxide (e.g., sodium ethoxide), fatty alcohol solvent, 25–100 °C | 1-(Pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-amine | Stoichiometric ratios, mild heating |

| 2 | Oxidation | 1-(Pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-amine | Manganese oxide (IV), acetonitrile, 20–60 °C, 18 h | 3-(3-Amino-1H-pyrazol-1-yl)pyridine | ~69% isolated yield, purified by recrystallization |

| 3 | Sandmeyer reaction (optional) | 3-(3-Amino-1H-pyrazol-1-yl)pyridine | Diazotization reagents, chloride source | 3-(3-Chloro-1H-pyrazol-1-yl)pyridine | Used for halogenated derivatives |

| 4 | Direct coupling (alternative) | 3-Bromopyridine, 3-chloropyrazole | Multi-step synthesis of chloropyrazole, strong bases (e.g., n-BuLi) | Coupled pyrazolylpyridine derivatives | More complex, less direct route |

Research Findings and Notes

The cyclization of 3-hydrazinopyridine dihydrochloride with acrylonitrile under basic conditions is a robust and scalable method to access the pyrazoline intermediate, which can be efficiently oxidized to the aromatic pyrazole amine.

The oxidation step using manganese oxide is mild and selective, preserving the amino functionality while aromatizing the ring.

The use of fatty alcohol solvents and alkoxide bases is critical for effective cyclization, with sodium ethoxide in ethanol being a common choice.

The overall yield for the key oxidation step is reported around 69%, indicating a reasonably efficient process.

Alternative methods involving direct coupling with halogenated pyrazoles are more synthetically demanding and less commonly employed for this specific compound.

化学反应分析

Types of Reactions

1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amines or hydrazines.

科学研究应用

Potential Biological Activities

Research indicates that 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine exhibits significant biological activity, particularly as an anti-inflammatory agent. It interacts with key enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These interactions lead to the modulation of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells. The compound's binding affinity to COX-2 suggests it may inhibit the enzyme's activity, leading to decreased production of pro-inflammatory mediators like prostaglandins, while its ability to modulate nitric oxide production through iNOS inhibition indicates potential cardiovascular benefits.

Structural features and applications

The unique structural properties of 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine make it suitable for various applications. Studies have demonstrated that 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine interacts with several biological targets.

Structural Comparison with Related Compounds

5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine stands out due to its specific combination of a tert-butyl group and a pyridine moiety within a pyrazole framework. This unique substitution pattern enhances its biological activity and potential therapeutic applications compared to similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-tert-butyl-1-methylpyrazole | Lacks the pyridinyl group | Less biological activity compared to the target compound |

| 1-(3-Aminopropyl)-3-tert-butylurea | Contains an additional urea moiety | Altered solubility and biological profile |

| 5-Methylpyrazole | Simple pyrazole structure | Limited functionalization options |

| 4-Amino-N-(pyridinyl)pyrazole | Contains an amino group on pyrazole ring | Potentially different pharmacological properties |

作用机制

The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The biological and chemical properties of pyrazol-3-amine derivatives are highly dependent on substituents at positions 1 and 3. Below is a comparative analysis of key analogs:

Table 1: Comparison of Pyrazol-3-amine Derivatives

Limitations and Challenges

生物活性

1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine, also known as 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine, is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a pyridine moiety, which is critical for its biological interactions. The molecular formula is CHN, with a molecular weight of approximately 232.29 g/mol. Its unique structure allows for interaction with various biological targets.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It interacts with key enzymes involved in inflammatory processes, such as:

- Cyclooxygenase-2 (COX-2) : The compound inhibits COX-2 activity, leading to decreased production of pro-inflammatory mediators like prostaglandins.

- Inducible Nitric Oxide Synthase (iNOS) : Inhibition of iNOS results in reduced nitric oxide production, which is beneficial in managing cardiovascular diseases.

In vitro studies have shown that this compound modulates inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells, suggesting its potential as an anti-inflammatory agent .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various Gram-positive and Gram-negative bacteria. Notably:

- Minimum Inhibitory Concentration (MIC) values indicate strong activity against strains such as Staphylococcus aureus and Escherichia coli.

A study reported MIC values ranging from 0.0039 to 0.025 mg/mL for related compounds with similar structures, implying that modifications to the pyrazole scaffold can enhance antibacterial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro assays demonstrated:

- Cell Proliferation Inhibition : Studies show that derivatives of the pyrazole scaffold inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with some compounds exhibiting significant growth inhibition percentages .

The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is facilitated by the modulation of signaling pathways associated with cell survival and death.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Inflammatory Disease Model : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers and improved clinical outcomes compared to control groups.

- Infection Models : In vivo studies demonstrated that administration of the compound significantly reduced bacterial load in infected tissues, showcasing its potential for therapeutic applications in bacterial infections.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine?

- Methodology : A common approach involves coupling pyridine derivatives with pyrazole precursors. For example, copper-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) can link pyridin-3-ylmethyl groups to pyrazol-3-amine scaffolds. Evidence from analogous syntheses (e.g., 3-methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine) highlights the use of cesium carbonate as a base and copper bromide as a catalyst in dimethyl sulfoxide (DMSO) at moderate temperatures (35–60°C) .

- Key Steps :

React 3-(iodopyrazole)pyridine with an amine source (e.g., cyclopropanamine).

Purify via liquid-liquid extraction (e.g., dichloromethane/water) and column chromatography (e.g., ethyl acetate/hexane gradients).

Validate purity using melting point analysis and spectroscopic techniques.

Q. How can researchers characterize this compound spectroscopically?

- Techniques :

- 1H/13C NMR : Look for pyridine proton signals (δ 8.8–8.9 ppm, doublets) and pyrazole NH2 signals (δ ~5–6 ppm, broad). For example, in related compounds, pyridin-3-yl protons appear as distinct doublets (J = 2.5–4.7 Hz), while pyrazole C3 resonates at ~150 ppm in 13C NMR .

- HRMS : Confirm molecular weight (e.g., ESI-MS m/z calculated for C9H11N4: 191.09 [M+H]+) .

- X-ray Diffraction : Single-crystal analysis resolves substituent geometry and hydrogen bonding (e.g., pyrazole-amine interactions with solvent molecules) .

Q. What in vitro assays are suitable for screening biological activity?

- Approach :

- Antimicrobial Activity : Use gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) in broth microdilution assays (MIC determination) .

- Anti-inflammatory Screening : Measure inhibition of COX-2 or 15-lipoxygenase (15-LO-1) pathways in cell-free systems .

- Cellular Uptake Assays : For metabolic studies, track glucose uptake in hepatocytes using radiolabeled 2-deoxyglucose .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism or regiochemistry) be resolved experimentally?

- Strategies :

- X-ray Crystallography : Determine unambiguous connectivity, as demonstrated for pyridylpyrazole derivatives (e.g., 3-(pyridin-2-yl)but-3-en-2-one structures) .

- DFT Calculations : Compare experimental NMR shifts with computed spectra (B3LYP/6-31G* level) to validate tautomeric forms .

- Dynamic NMR : Monitor temperature-dependent chemical shift changes to identify exchange processes (e.g., amine proton tautomerism) .

Q. What synthetic optimizations improve yield for scale-up?

- Case Study : A related compound, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, achieved only 17.9% yield in initial attempts. Optimization included:

- Catalyst Screening : Substituting copper(I) bromide with Pd(OAc)2/XPhos for milder conditions.

- Solvent Optimization : Replacing DMSO with acetonitrile to reduce side reactions .

- Purification : Use preparative HPLC for polar byproducts (e.g., unreacted pyrazole intermediates) .

Q. How do substituent variations (e.g., pyridine vs. benzene rings) affect bioactivity?

- SAR Insights :

- Pyridin-3-yl groups enhance solubility and hydrogen bonding vs. phenyl groups, as seen in analogs like 1-(3-methylbenzyl)-1H-pyrazol-3-amine .

- Electron-withdrawing substituents (e.g., Cl, CF3) on the pyridine ring increase antibacterial potency but may reduce metabolic stability .

- Experimental Design : Synthesize a library of derivatives (e.g., 4-Cl, 4-CF3, 4-OCH3) and correlate substituent Hammett constants (σ) with activity trends .

Q. How should researchers address contradictory bioactivity data across studies?

- Troubleshooting :

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., unreacted starting materials) that may skew results .

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab discrepancies .

- Meta-Analysis : Compare data across structurally related compounds (e.g., 1-(oxetan-3-yl)-N-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine) to identify outliers .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields for Pyrazol-3-amine Derivatives

| Compound | Method | Yield (%) | Key Reagents | Reference |

|---|---|---|---|---|

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | CuBr/Cs2CO3 in DMSO | 17.9 | 3-(Iodopyrazole)pyridine | |

| 3-Chloro-N-propyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Hydrazine condensation | 65 | 5-Chloro-3-methylpropenone |

Table 2 : Comparative Bioactivity of Pyrazol-3-amine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。